molecular formula C21H16N2O B12540849 Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- CAS No. 821784-42-3

Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-

Cat. No.: B12540849
CAS No.: 821784-42-3
M. Wt: 312.4 g/mol
InChI Key: BBKPCPRBAVUGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- is a complex organic compound that features a phenol group attached to a pyridine ring, which is further substituted with a naphthalenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of aryl halides, where the phenol group is introduced via hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as minimizing the use of hazardous reagents and solvents, is often employed to enhance sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Substituted phenols with electrophiles at ortho and para positions.

Mechanism of Action

The mechanism of action of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the naphthalenylamino group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- is unique due to the presence of both a naphthalenylamino group and a pyridine ring, which confer distinct chemical and biological properties. This combination allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

821784-42-3

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

3-[5-(naphthalen-2-ylamino)pyridin-3-yl]phenol

InChI

InChI=1S/C21H16N2O/c24-21-7-3-6-17(12-21)18-11-20(14-22-13-18)23-19-9-8-15-4-1-2-5-16(15)10-19/h1-14,23-24H

InChI Key

BBKPCPRBAVUGGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CN=CC(=C3)C4=CC(=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.